molecular formula C13H13N3O4 B13482635 5-(Benzyloxycarbonylamino)-1-methylpyrazole-3-carboxylic acid

5-(Benzyloxycarbonylamino)-1-methylpyrazole-3-carboxylic acid

Cat. No.: B13482635
M. Wt: 275.26 g/mol
InChI Key: RGXHRAUXABGJCL-UHFFFAOYSA-N
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Description

5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of D-amino acid oxidase, protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other pyrazole derivatives and enhances its utility in various research applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

1-methyl-5-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H13N3O4/c1-16-11(7-10(15-16)12(17)18)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,19)(H,17,18)

InChI Key

RGXHRAUXABGJCL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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